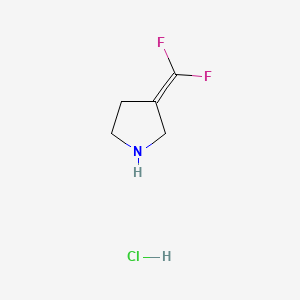
3-(Difluoromethylidene)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethylidene)pyrrolidine hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution. The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Difluoromethylidene)pyrrolidine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethylidene)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Applications De Recherche Scientifique
3-(Difluoromethylidene)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as ferroelectrics.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethylidene)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine salt with similar properties and applications.
3-(Difluoromethyl)pyrrolidine hydrochloride: A closely related compound with slight differences in the fluorine substitution pattern
Uniqueness
3-(Difluoromethylidene)pyrrolidine hydrochloride is unique due to its specific difluoromethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
2866354-42-7 |
|---|---|
Formule moléculaire |
C5H8ClF2N |
Poids moléculaire |
155.57 g/mol |
Nom IUPAC |
3-(difluoromethylidene)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)4-1-2-8-3-4;/h8H,1-3H2;1H |
Clé InChI |
PJKLVSDFOCDUBR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1=C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
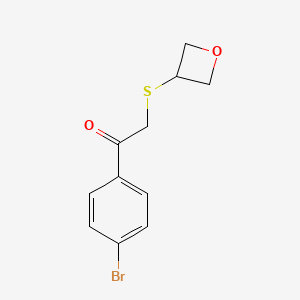
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
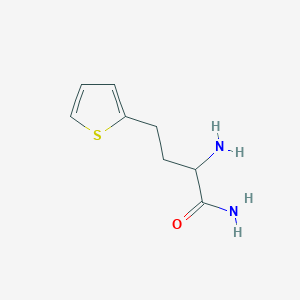
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
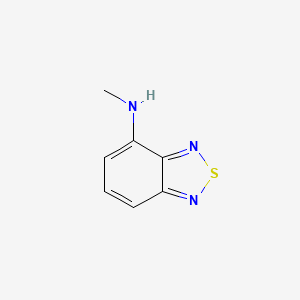


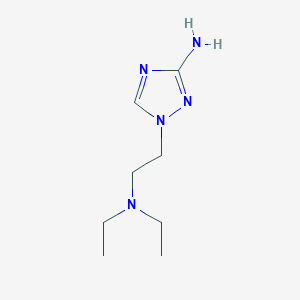

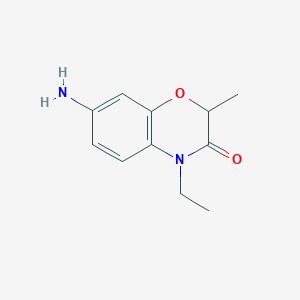
![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
